molecular formula C12H16O2 B1307334 5-Isopropyl-4-methoxy-2-methylbenzaldehyde CAS No. 105337-42-6

5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Cat. No.: B1307334
CAS No.: 105337-42-6
M. Wt: 192.25 g/mol
InChI Key: UREBGRBNUQCTAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde typically involves the electrophilic aromatic substitution of a suitable benzene derivative. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is unique due to the presence of both isopropyl and methoxy groups on the aromatic ring, which can influence its reactivity and interaction with other molecules. This combination of functional groups makes it a valuable compound in various chemical and biological applications .

Biological Activity

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a compound of increasing interest in the field of medicinal chemistry and biological research. Its unique structure, characterized by an isopropyl group and a methoxy substituent on a benzaldehyde backbone, suggests potential biological activities that warrant detailed exploration. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its reactive aldehyde group, which allows it to participate in various biochemical reactions. The compound exhibits several modes of action:

  • Nucleophilic Substitution : It can undergo nucleophilic addition reactions with amines, forming imines that are crucial intermediates in metabolic pathways.
  • Oxidative Stress Modulation : Similar compounds have been shown to interact with cellular antioxidation systems, potentially influencing oxidative stress responses in cells.
  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, thereby affecting metabolic pathways and cellular functions.

Biological Activities

Research indicates that this compound has several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antifungal and antibacterial properties, similar to other benzaldehyde derivatives.
  • Cytotoxicity : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating possible anticancer activity .
  • Influence on Cell Signaling : The compound may modulate cell signaling pathways by interacting with receptors or enzymes involved in signal transduction, which could affect various cellular processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibited antifungal properties
CytotoxicityInhibited growth in cancer cell lines
Enzyme InteractionAffected enzyme activity in metabolic pathways

Case Study: Anticancer Activity

A study published in Molecular Cancer Therapeutics investigated the effects of various benzaldehyde derivatives, including this compound, on MLL leukemia cells. The compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth at low concentrations . This suggests its potential as a lead compound for further drug development.

Case Study: Antimicrobial Properties

Research has indicated that benzaldehydes can disrupt microbial cell membranes. A comparative analysis showed that this compound exhibited antifungal activity against Candida albicans, highlighting its potential as an antimicrobial agent .

Properties

IUPAC Name

4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)11-6-10(7-13)9(3)5-12(11)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBGRBNUQCTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390938
Record name 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105337-42-6
Record name 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Isopropyl-4-methoxy-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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